molecular formula C9H19NO B14584319 (1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol CAS No. 61471-27-0

(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol

Katalognummer: B14584319
CAS-Nummer: 61471-27-0
Molekulargewicht: 157.25 g/mol
InChI-Schlüssel: RCSXDAXGIKTCQB-IUCAKERBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with a dimethylaminomethyl group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone.

    Reductive Amination: Cyclohexanone undergoes reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride to form the intermediate (1S,3S)-3-[(dimethylamino)methyl]cyclohexanone.

    Reduction: The intermediate is then reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of various reduced amine derivatives.

    Substitution: Formation of substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of (1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The dimethylaminomethyl group can interact with receptors or enzymes, leading to various biological effects. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s activity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,3R)-3-[(dimethylamino)methyl]cyclohexan-1-ol: A stereoisomer with different spatial arrangement.

    Cyclohexanol: A simpler analog without the dimethylaminomethyl group.

    N,N-Dimethylcyclohexylamine: A compound with a similar amine group but lacking the hydroxyl group.

Uniqueness

(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral drug development.

Eigenschaften

CAS-Nummer

61471-27-0

Molekularformel

C9H19NO

Molekulargewicht

157.25 g/mol

IUPAC-Name

(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol

InChI

InChI=1S/C9H19NO/c1-10(2)7-8-4-3-5-9(11)6-8/h8-9,11H,3-7H2,1-2H3/t8-,9-/m0/s1

InChI-Schlüssel

RCSXDAXGIKTCQB-IUCAKERBSA-N

Isomerische SMILES

CN(C)C[C@H]1CCC[C@@H](C1)O

Kanonische SMILES

CN(C)CC1CCCC(C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.